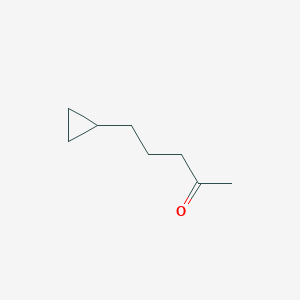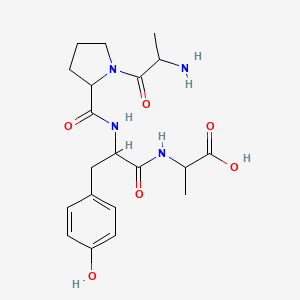
5-Cyclopropylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropylpentan-2-one is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.2 g/mol . Its chemical structure is represented as CC(=O)CCCC1CC1 . This compound features a cyclopropyl group attached to a pentanone backbone.
Métodos De Preparación
a. Synthetic Routes: The synthetic routes for 5-Cyclopropylpentan-2-one are not widely documented. it can be prepared through various methods, including cyclization reactions or functional group transformations. More detailed research is needed to provide specific synthetic pathways.
b. Industrial Production: Information on industrial-scale production methods for this compound is limited. It may not be produced on a large scale due to its specialized applications.
Análisis De Reacciones Químicas
a. Reactivity: 5-Cyclopropylpentan-2-one can undergo various chemical reactions, including:
- Oxidation : It can be oxidized to form corresponding carboxylic acids.
- Reduction : Reduction of the carbonyl group can yield alcohols.
- Substitution : The cyclopropyl group may undergo substitution reactions.
- Oxidation : Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
- Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
- Substitution : Various nucleophiles (e.g., amines, halides) can participate in substitution reactions.
c. Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Detailed studies are necessary to identify specific products.
Aplicaciones Científicas De Investigación
5-Cyclopropylpentan-2-one finds applications in:
- Chemistry : As a building block in organic synthesis.
- Biology : It may be used in studies related to enzyme inhibition or metabolic pathways.
- Medicine : Potential pharmaceutical applications, although specific uses are not well-documented.
- Industry : Limited industrial applications due to its specialized nature.
Mecanismo De Acción
The exact mechanism by which 5-Cyclopropylpentan-2-one exerts its effects remains unclear. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While information on similar compounds is scarce, 5-Cyclopropylpentan-2-one’s unique cyclopropyl moiety sets it apart from other ketones and aliphatic compounds.
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
5-cyclopropylpentan-2-one |
InChI |
InChI=1S/C8H14O/c1-7(9)3-2-4-8-5-6-8/h8H,2-6H2,1H3 |
Clave InChI |
ROJLBGPBLVUPQV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12107120.png)
![4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid](/img/structure/B12107136.png)

![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)


![4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12107169.png)

![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B12107174.png)

![9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride](/img/structure/B12107185.png)


![4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione](/img/structure/B12107220.png)
